



## An In-depth Technical Guide to the Pharmacokinetics of Remdesivir

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SD-70    |           |
| Cat. No.:            | B1223934 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Remdesivir (marketed as Veklury) is a broad-spectrum antiviral medication that has garnered significant attention for its activity against a range of RNA viruses.[1][2] Initially developed for the treatment of Hepatitis C and subsequently studied for Ebola virus disease, its application was expanded under Emergency Use Authorization for the treatment of COVID-19.[1][3] Remdesivir is a nucleotide analog prodrug, specifically a single diastereomeric monophosphoramidate.[4][5] This design facilitates intracellular delivery of its active metabolite. [1][6] Upon entering the cell, it undergoes metabolic activation to form the active nucleoside triphosphate, GS-443902.[4][7][8][9] This active form acts as an inhibitor of viral RNA-dependent RNA polymerase, leading to termination of viral RNA synthesis.[1][6] This document provides a comprehensive overview of the pharmacokinetics of remdesivir, detailing its absorption, distribution, metabolism, and excretion (ADME) profile, supported by data from clinical studies.

### **Absorption**

Remdesivir is administered intravenously due to poor oral bioavailability.[10] Following intravenous administration, the absolute bioavailability is considered 100%.[7] Peak plasma concentrations of remdesivir are rapidly achieved.[11]



Table 1: Pharmacokinetic Parameters of Remdesivir and its Major Metabolites Following a Single 30-minute Intravenous Infusion

| Parameter        | Remdesivir          | GS-704277          | GS-441524           |
|------------------|---------------------|--------------------|---------------------|
| Tmax (hours)     | 0.67 - 0.68[11][12] | 0.75[11][12]       | 1.51 - 2.00[11][12] |
| Cmax (ng/mL)     | 2229 (19.2% CV)[11] | 246 (33.9% CV)[11] | 145 (19.3% CV)[11]  |
| AUCtau (ng*h/mL) | 1585 (16.6% CV)[11] | 462 (31.4% CV)[11] | 2229 (18.4% CV)[11] |
| Ctrough (ng/mL)  | Not Detectable      | Not Detectable     | 69.2 (18.2% CV)[11] |

CV: Coefficient of Variation

### **Distribution**

Remdesivir exhibits moderate binding to human plasma proteins, with approximately 88-93.6% being bound.[7][11] In contrast, its primary metabolites, GS-441524 and GS-704277, show minimal protein binding at 2% and 1% respectively.[11][13] While the volume of distribution data for remdesivir is not readily available, its distribution into tissues is expected to be limited due to its instability.[13] However, the active metabolite accumulates within cells.[13] In non-human primates, remdesivir has been shown to distribute to the testes, epididymis, eyes, and brain.[14]

### Metabolism

Remdesivir is a prodrug that requires intracellular metabolism to become pharmacologically active.[11][15] The metabolic activation of remdesivir is a multi-step process that occurs within the target cells.[8][9]

The key steps in the metabolic pathway are:

Hydrolysis: Remdesivir is first hydrolyzed by carboxylesterase 1 (CES1) and cathepsin A
(CatA) to form an alanine intermediate metabolite, GS-704277 (also referred to as MetX).[8]
[9]







- Monophosphate Formation: The intermediate metabolite GS-704277 is then further hydrolyzed by histidine triad nucleotide-binding protein 1 (HINT1) to yield the monophosphate form of the nucleoside analog.[8][9]
- Phosphorylation: The nucleoside monophosphate is subsequently phosphorylated by cellular kinases to form the active nucleoside triphosphate, GS-443902.[4][11][14]

Dephosphorylation of the nucleoside monophosphate leads to the formation of the nucleoside analog GS-441524, which is the major, but less active, circulating metabolite.[2][4]





Click to download full resolution via product page

Intracellular metabolic activation pathway of Remdesivir.

### **Excretion**

The elimination of remdesivir and its metabolites occurs through both renal and fecal routes. [11] Approximately 74% of a dose is excreted in the urine, while 18% is recovered in the feces.



[11] The primary form found in urine is the metabolite GS-441524, accounting for 49% of the administered dose, while about 10% is excreted as unchanged remdesivir.[11]

Table 2: Elimination Half-life of Remdesivir and its Metabolites

| Compound   | Elimination Half-life |
|------------|-----------------------|
| Remdesivir | ~1 hour[11]           |
| GS-704277  | ~1.3 hours[11]        |
| GS-441524  | ~27 hours[11]         |

The clearance of GS-441524 is dependent on the estimated glomerular filtration rate (eGFR). [16][17]

### **Experimental Protocols**

The pharmacokinetic data presented in this guide are derived from Phase I clinical trials involving healthy subjects, as well as studies in hospitalized patients.[4][17]

# Phase I Single and Multiple Ascending Dose Study in Healthy Volunteers[4][18]

- Study Design: A randomized, blinded, placebo-controlled study.
- Participants: Healthy male and non-pregnant, non-lactating female volunteers, aged 18 to 55 years.[18]
- Dosing:
  - Single Ascending Dose: Single intravenous infusions of remdesivir solution over 2 hours at doses of 3 mg, 10 mg, 30 mg, 75 mg, 150 mg, and 225 mg.[4][19]
  - Multiple Dose: Once-daily intravenous infusions of 150 mg remdesivir over 1 hour for 7 or 14 days.[4][19]



- Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points to determine the plasma concentrations of remdesivir and its metabolites, GS-704277 and GS-441524. Urine samples were also collected to assess renal clearance.
- Bioanalytical Method: Plasma and urine concentrations of remdesivir and its metabolites were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.



Click to download full resolution via product page

General workflow for a clinical pharmacokinetic study.

# Pharmacokinetic Study in Hospitalized COVID-19 Patients[17]

- Study Design: A prospective, observational pharmacokinetic study.
- Participants: Non-critically ill hospitalized COVID-19 patients with hypoxemia.
- Dosing: Standard clinical dosing regimen for remdesivir (e.g., 200 mg loading dose on day 1, followed by 100 mg daily).
- Pharmacokinetic Sampling: Plasma samples were collected on the first day of therapy to measure the concentrations of remdesivir and GS-441524.
- Data Analysis: A nonlinear mixed-effects model was developed to describe the population pharmacokinetics and identify covariates that explain variability.



### Conclusion

Remdesivir exhibits a pharmacokinetic profile characterized by rapid clearance of the parent drug and the formation of a major, longer-lasting circulating metabolite, GS-441524. Its intracellular conversion to the active triphosphate form, GS-443902, is crucial for its antiviral activity. The intravenous route of administration is necessary due to its poor oral bioavailability. Pharmacokinetic studies in both healthy volunteers and patient populations have provided essential data to support the established dosing regimens. Further research into the tissue distribution and intracellular concentrations of the active metabolite will continue to refine our understanding of remdesivir's clinical pharmacology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Remdesivir Wikipedia [en.wikipedia.org]
- 2. Antiviral Analysis: Remdesivir and its Metabolites [restek.com]
- 3. How Remdesivir Works to Fight COVID-19 Inside the Body | TIME [time.com]
- 4. Safety, Tolerability, and Pharmacokinetics of Remdesivir, An Antiviral for Treatment of COVID-19, in Healthy Subjects PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsrtjournal.com [ijsrtjournal.com]
- 11. go.drugbank.com [go.drugbank.com]







- 12. Veklury (remdesivir) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]
- 13. ADME and Pharmacokinetic Properties of Remdesivir: Its Drug Interaction Potential -PMC [pmc.ncbi.nlm.nih.gov]
- 14. Remdesivir | C27H35N6O8P | CID 121304016 PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. How Does Remdesivir Work? | ChemPartner [chempartner.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Population Pharmacokinetics of Remdesivir and GS-441524 in Hospitalized COVID-19 Patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A population pharmacokinetic model of remdesivir and its major metabolites based on published mean values from healthy subjects PMC [pmc.ncbi.nlm.nih.gov]
- 19. A population pharmacokinetic model of remdesivir and its major metabolites based on published mean values from healthy subjects | springermedizin.de [springermedizin.de]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics of Remdesivir]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1223934#understanding-the-pharmacokinetics-of-sd-70]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com